Dusquetide

Vue d'ensemble

Description

Le Dusquetide est un peptide synthétique qui fonctionne comme un régulateur de la défense innée. Il module la réponse immunitaire innée en ciblant la protéine réceptrice de l'autophagie Séquestosome 1 (p62). Ce composé s'est montré prometteur pour réduire l'inflammation et améliorer l'élimination des infections bactériennes, ce qui en fait un agent thérapeutique potentiel pour diverses maladies inflammatoires et infectieuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Dusquetide est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition progressive d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Chargement de la résine : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est activé et couplé à la chaîne peptidique croissante.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle : La production industrielle du this compound suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (HPLC) sont utilisés pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le Dusquetide subit principalement des interactions de liaison plutôt que des réactions chimiques traditionnelles. Il forme des complexes avec les protéines cibles par des interactions électrostatiques et hydrophobes .

Réactifs et conditions courants :

Réactifs : Acides aminés, réactifs de couplage (par exemple, HBTU, HATU), agents de déprotection (par exemple, TFA) et solvants (par exemple, DMF, DCM).

Conditions : Température ambiante pour les réactions de couplage, conditions acides pour la déprotection et le clivage.

Produits principaux : Le produit principal de la synthèse du this compound est le peptide lui-même, qui est ensuite purifié pour éliminer tout produit secondaire ou impureté .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme peptide modèle pour étudier les interactions peptide-protéine et les techniques de synthèse peptidique.

Biologie : Étudié pour son rôle dans la modulation de la réponse immunitaire innée et des voies d'autophagie.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au domaine ZZ de la protéine réceptrice de l'autophagie Séquestosome 1 (p62). Cette liaison module le complexe p62-RIP1, entraînant une phosphorylation accrue de p38 et une expression accrue de CEBP/B. Ces événements moléculaires entraînent la modulation de la réponse immunitaire innée, réduisant l'inflammation et favorisant l'élimination des infections bactériennes .

Composés similaires :

SGX942 : Un autre régulateur de la défense innée ayant des propriétés similaires à celles du this compound.

IDR-1 : Un prototype de régulateur de la défense innée ciblant les mêmes voies que le this compound.

Unicité : Le this compound est unique dans sa capacité à pénétrer la membrane cellulaire et à cibler spécifiquement le domaine ZZ de p62. Cette spécificité permet une modulation précise de la réponse immunitaire innée sans activer l'autophagie, le différenciant ainsi des autres composés similaires .

Applications De Recherche Scientifique

Treatment of Oral Mucositis

Oral mucositis is a painful inflammation of the mucous membranes in the mouth, commonly occurring in patients undergoing chemoradiation therapy for head and neck cancers. Dusquetide has been investigated for its efficacy in reducing the duration and severity of this condition.

- Phase 2 and Phase 3 Trials : In a Phase 2 clinical trial, this compound demonstrated a significant reduction in the duration of severe oral mucositis (SOM) by approximately 50%. The median duration decreased from 18 days in the placebo group to 9 days in the this compound group . The Phase 3 DOM-INNATE study showed similar trends but did not achieve statistical significance for its primary endpoint, although secondary endpoints indicated biological activity with a 50% reduction in SOM duration .

| Study | Population | Findings |

|---|---|---|

| Phase 2 Trial | Head and neck cancer | 50% reduction in SOM duration |

| Phase 3 DOM-INNATE Study | Head and neck cancer | Median SOM duration: 18 days (placebo) vs. 9 days (this compound) |

Anti-Tumor Efficacy

This compound has also been evaluated for its potential anti-tumor effects. Preclinical studies have shown that it can reduce tumor size in xenograft models, particularly when used in conjunction with other therapies like chemotherapy and radiation.

- Nonclinical Studies : this compound has demonstrated efficacy as both a standalone treatment and in combination with other modalities against various cancer cell lines, including breast cancer models (MCF-7). It has been associated with improved tumor responses and increased overall survival rates .

| Study Type | Cancer Type | Results |

|---|---|---|

| Nonclinical Xenograft Study | Breast Cancer (MCF-7) | Reduction in tumor size; improved survival |

Behçet's Disease

This compound is currently being explored for its potential application in treating Behçet's disease, an inflammatory condition characterized by recurrent oral ulcers. A Phase 2 clinical trial is underway to evaluate its efficacy in this context .

Other Inflammatory Conditions

Due to its mechanism of action as an IDR, this compound may have broader applications in managing acute inflammatory conditions and addressing antibiotic resistance through modulation of the innate immune response .

Mécanisme D'action

Dusquetide exerts its effects by binding to the ZZ domain of the autophagy receptor protein Sequestosome 1 (p62). This binding modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B. These molecular events result in the modulation of the innate immune response, reducing inflammation and promoting the clearance of bacterial infections .

Comparaison Avec Des Composés Similaires

SGX942: Another innate defense regulator with similar properties to dusquetide.

IDR-1: A prototype innate defense regulator targeting the same pathways as this compound.

Uniqueness: this compound is unique in its ability to penetrate the cell membrane and specifically target the ZZ domain of p62. This specificity allows for precise modulation of the innate immune response without activating autophagy, distinguishing it from other similar compounds .

Activité Biologique

Dusquetide, also known as SGX942, is a synthetic peptide classified as an Innate Defense Regulator (IDR) . It has garnered attention for its potential therapeutic applications, particularly in modulating the innate immune response and reducing inflammation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and preclinical findings.

This compound primarily exerts its effects by interacting with p62 (SQSTM1) , a multifunctional scaffold protein involved in various intracellular signaling pathways. The binding of this compound to p62 stabilizes the p62-RIP1 complex , which plays a critical role in regulating innate immune responses. The following key actions have been identified:

- Inhibition of Autophagy : this compound does not activate autophagy but instead modulates downstream signaling pathways associated with p62.

- Enhancement of p38 MAPK Pathway : Treatment with this compound leads to increased phosphorylation of p38 MAPK, a crucial mediator in inflammatory responses.

- Regulation of C/EBPβ Expression : this compound significantly elevates the expression of CCAAT-enhancer binding protein-β (C/EBPβ), a transcription factor involved in immune response regulation, while leaving NFκB and AP-1 levels unchanged .

Table 1: Summary of this compound's Mechanisms

| Mechanism | Effect |

|---|---|

| Binding to p62 | Stabilizes p62-RIP1 complex |

| p38 MAPK Activation | Increases phosphorylation |

| C/EBPβ Expression | Enhances expression without affecting NFκB or AP-1 |

Oral Mucositis Treatment

This compound has shown promising results in treating severe oral mucositis (SOM) in patients undergoing chemoradiation therapy (CRT) for head and neck cancers. Key findings from clinical studies include:

- Phase 2 Study Results : A Phase 2 clinical trial demonstrated a 50% reduction in the median duration of SOM (from 18 days in placebo to 9 days with this compound at 1.5 mg/kg) among patients receiving at least 55 Gy irradiation. In high-risk subgroups, this reduction was even more pronounced at 67% .

- Long-term Follow-up : Extended analysis revealed that this compound treatment was well-tolerated and did not increase infection rates or mortality, suggesting a favorable safety profile .

Anti-Tumor Activity

This compound has also been investigated for its anti-tumor properties:

- Preclinical Studies : In xenograft models, this compound demonstrated efficacy in reducing tumor size when used alone or in combination with chemotherapy and radiation .

- Mechanistic Insights : The modulation of p62 by this compound may contribute to its anti-tumor effects, particularly in breast cancer models where p62 is implicated in tumorigenesis .

Table 2: Clinical Trial Outcomes

| Study Type | Patient Population | Treatment Dose | Median Duration Reduction | Statistical Significance |

|---|---|---|---|---|

| Phase 2 | Head and Neck Cancer | 1.5 mg/kg | 50% (18 days to 9 days) | Not statistically significant |

| Phase 3 | Severe Oral Mucositis | Variable | 56% (18 days to 8 days) | Not statistically significant |

Preclinical Findings

Preclinical studies have consistently supported the biological activity of this compound across various models:

- Animal Models : this compound reduced the duration and severity of oral mucositis by approximately 50% in mouse and hamster models .

- Infection Clearance : Enhanced clearance of bacterial infections was observed, aligning with its role in modulating the innate immune system .

Case Studies

A notable case study involved patients treated for SOM during CRT. Patients receiving this compound exhibited not only reduced duration of mucositis but also lower rates of non-fungal infections compared to placebo groups. The long-term follow-up indicated sustained benefits beyond initial treatment phases, highlighting the potential for this compound to improve overall patient outcomes during cancer therapies .

Propriétés

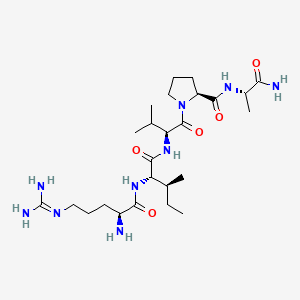

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJBBVJXXYRPFS-DYKIIFRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N9O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.